molecular formula C₂₈H₄₀FN₈O₁₃PS B1162473 Emtricitabine Tenofovir Disoproxil Dimer

Emtricitabine Tenofovir Disoproxil Dimer

Cat. No.: B1162473
M. Wt: 778.7
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Emtricitabine Tenofovir Disoproxil Dimer is a characterized chemical impurity and degradation product relevant to pharmaceutical research on solid-dose formulations of antiretroviral drugs . It is formed through a pH-dependent degradation pathway involving the reaction of tenofovir disoproxil with formaldehyde, which is generated during the hydrolysis of the prodrug, leading to the formation of a methylene-linked pseudo-dimer structure . This dimer is of significant value in analytical and pharmaceutical development research, particularly for investigating the stability profile and decomposition pathways of fixed-dose combination products containing tenofovir disoproxil and emtricitabine . The study of this compound is essential for developing stable formulations of key HIV-1 treatments and pre-exposure prophylaxis (PrEP) regimens, aiding in the optimization of manufacturing processes and shelf-life predictions . By providing a defined standard for this specific impurity, researchers can ensure the quality, efficacy, and safety of the final pharmaceutical product, supporting advanced analytical method development and validation.

Properties

Molecular Formula

C₂₈H₄₀FN₈O₁₃PS

Molecular Weight

778.7

Synonyms

((((((R)-1-(6-((((5-Fluoro-1-((2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)amino)methyl)amino)-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)bis(oxy))bis(methylene) Diisopropyl Dicarbonate

Origin of Product

United States

Scientific Research Applications

Pre-Exposure Prophylaxis (PrEP)

Effectiveness in HIV Prevention

The combination of Emtricitabine and Tenofovir Disoproxil Fumarate has been extensively studied as a preventive measure against HIV. Clinical trials have demonstrated that daily administration can reduce the risk of HIV acquisition by up to 99% among high-risk populations when taken consistently .

Key Studies:

  • The iPrEx study involved HIV-negative men who have sex with men and transgender women, showing a significant reduction in HIV infections among those adhering strictly to the regimen .
  • In heterosexual populations, efficacy rates ranged from 62% to 75% depending on adherence levels .

Adherence and Safety Concerns

Adherence to the PrEP regimen is critical for maximum effectiveness. Studies indicate that higher adherence correlates with lower rates of HIV infection . Common side effects include gastrointestinal disturbances and renal function changes, necessitating regular monitoring of kidney health during treatment .

Treatment of HIV Infection

Combination Therapy

Emtricitabine and Tenofovir Disoproxil Fumarate are frequently included in combination antiretroviral therapy (ART) for individuals diagnosed with HIV. This combination helps suppress viral loads effectively, improving immune function and reducing the risk of HIV transmission to partners .

Clinical Outcomes

Research indicates that patients receiving this combination therapy experience significant declines in viral loads, with many achieving undetectable levels of the virus within months of starting treatment . Additionally, this regimen has shown efficacy against NRTI-resistant strains of HIV, making it a versatile option in ART protocols .

Hepatitis B Virus (HBV) Management

Antiviral Activity Against HBV

Both Emtricitabine and Tenofovir Disoproxil Fumarate exhibit antiviral properties against HBV. They are effective in reducing HBV replication in vitro, with IC50 values indicating strong potency against laboratory strains of the virus .

Clinical Implications

The use of these agents is particularly relevant for co-infected patients (HIV/HBV), as they provide dual benefits—managing both viral infections simultaneously without significant drug interactions or adverse effects .

Immunomodulatory Effects

Recent studies have explored the immunomodulatory effects of Tenofovir on immune activation markers in HIV-negative individuals. Findings suggest that treatment with Tenofovir can lead to decreased systemic immune activation, which is associated with a lower risk of acquiring HIV .

Case Studies and Real-World Applications

Several case studies have documented the real-world implementation of Emtricitabine and Tenofovir Disoproxil Fumarate as PrEP. These studies highlight patient adherence challenges and provider experiences, emphasizing the importance of education and support systems to improve uptake and compliance among at-risk populations .

Chemical Reactions Analysis

Condensation Reaction with Formaldehyde

The dimer forms via a condensation reaction between two tenofovir disoproxil molecules in the presence of formaldehyde (generated from paraformaldehyde) under acidic conditions . This reaction involves:

  • Hydrolysis of paraformaldehyde to release formaldehyde.

  • Nucleophilic attack by the primary amine group of tenofovir disoproxil on the carbonyl carbon of formaldehyde.

  • Formation of a Schiff base intermediate, which undergoes dehydration to generate a methylene bridge (-CH2_2-) between two tenofovir disoproxil molecules .

Key Reaction Conditions

ParameterOptimal Value
SolventAcetonitrile or DMF
CatalystFormic acid (0.1–0.5 eq)
Temperature50–70°C
Reaction Time3–5 hours
Yield40–60%

Source:

Degradation and Hydrolysis Reactions

The dimer is susceptible to hydrolysis under high humidity and elevated temperatures, reverting to monomeric tenofovir disoproxil and formaldehyde . This degradation is accelerated in:

  • Acidic conditions (pH < 5) : Protonation of the methylene bridge increases electrophilicity, facilitating nucleophilic attack by water.

  • Basic conditions (pH > 9) : Hydroxide ions promote cleavage of the C-N bond in the dimer structure .

Hydrolysis Rate Constants

ConditionHalf-Life (Days)
pH 3.0, 40°C14
pH 7.4, 25°C180
pH 9.0, 60°C7

Source:

Role of Acid Catalysts

  • Formic acid (0.1–0.5 eq) enhances reaction kinetics by stabilizing the Schiff base intermediate .

  • Hydrochloric acid (15% v/v) is used in industrial-scale synthesis to control reaction pH and prevent side-product formation .

Solvent Effects

  • Polar aprotic solvents (e.g., acetonitrile, DMF) improve solubility of tenofovir disoproxil and reduce dimerization byproducts .

  • Ethyl acetate is preferred for purification via column chromatography due to its low polarity .

Impurity Profile and Side Reactions

During synthesis, the following impurities are commonly observed:

ImpurityStructureSource
Mono-POC dimerSingle ester hydrolysis productIncomplete esterification
Mixed dimerCross-reaction with emtricitabineResidual FTC in reaction mix
Formaldehyde adductsSchiff base intermediatesInadequate purification

Source:

Stability Under Storage Conditions

The dimer exhibits poor stability in solid-state formulations due to:

  • Hygroscopicity : Absorbs moisture, accelerating hydrolysis .

  • Thermal decomposition : Degrades at >60°C, forming tenofovir disoproxil and formaldehyde gas .

Recommended Storage Conditions

ParameterRequirement
Temperature2–8°C (refrigerated)
Humidity<40% RH
PackagingNitrogen-purged vials

Source:

Comparison with Similar Compounds

Mechanisms of Action :

  • Emtricitabine inhibits HIV-1 reverse transcriptase by incorporating into viral DNA, leading to chain termination.
  • Tenofovir disoproxil fumarate (a prodrug of tenofovir) is phosphorylated intracellularly to tenofovir diphosphate, which competes with endogenous deoxyadenosine triphosphate, inhibiting viral replication .

Analytical Profile :
The dimer’s formulation stability and quantification have been validated using advanced methods, including:

  • Reverse-phase HPLC (retention times: 2.7–4.7 minutes for emtricitabine and TDF, respectively) .
  • UV-spectrophotometry (absorbance maxima at 210–281 nm) .
  • LC-MS/MS for pharmacokinetic studies (linear range: 5–50 µg/mL) .
Tenofovir Alafenamide (TAF) vs. Tenofovir Disoproxil Fumarate (TDF)

TAF, a newer tenofovir prodrug, offers improved pharmacokinetics and reduced toxicity compared to TDF:

Parameter TDF + Emtricitabine TAF + Emtricitabine References
Plasma Tenofovir Levels Lower (systemic exposure) Higher (targeted delivery)
Renal Safety ↑ Risk of tubular dysfunction ↓ Renal toxicity
Bone Mineral Density ↓ BMD (2–6% loss over 144 weeks) No significant loss
Efficacy (HIV-1) 93% viral suppression 93% viral suppression
Emtricitabine vs. Lamivudine

Both are cytidine analogs, but emtricitabine exhibits a higher barrier to resistance:

Parameter Emtricitabine Lamivudine References
HBV Resistance M204V/I mutations rare High resistance rates
HIV-1 Potency EC₅₀: 0.01–0.04 µM EC₅₀: 0.002–0.14 µM
Half-Life 10 hours 5–7 hours

Emtricitabine’s prolonged intracellular half-life supports once-daily dosing, enhancing adherence .

Combination Therapies

The dimer is a backbone in multi-drug regimens. Key comparisons include:

Regimen Components Efficacy (HIV-1) Safety Notes References
Truvada® Emtricitabine + TDF 86–93% suppression Renal/bone monitoring needed
Stribild® Emtricitabine + TDF + Elvitegravir + Cobicistat 92% suppression Drug-drug interactions (cobicistat)
Zidovudine/Lamivudine Zidovudine + Lamivudine 76% suppression ↑ Anemia, neutropenia

TDF/emtricitabine-based regimens demonstrate superior virologic control and tolerability over older NRTIs like zidovudine .

HBV Efficacy: TDF Monotherapy vs. TDF + Emtricitabine

A meta-analysis of 11 RCTs found:

Parameter TDF Alone TDF + Emtricitabine References
HBV DNA Suppression 85% (Week 48) 87% (Week 48)
ALT Normalization 78% 79%
Resistance 0% 0%
Adverse Events ↑ Creatinine clearance decline ↓ Renal toxicity

Preparation Methods

Acid-Catalyzed Initial Condensation

In the first step, paraformaldehyde reacts with TDF or its monohydrate derivative in the presence of hydrochloric acid (15% v/v) or hydrobromic acid. The mixture is stirred at 35–40°C for 1 hour to achieve complete dissolution, followed by cooling to 10–15°C. At this stage, the compound of Formula II (C19_{19}H30_{30}N5_5O10_{10}P) undergoes electrophilic addition, forming a methylene-bridged intermediate (Formula III).

Key Parameters:

  • Acid Concentration: 15% HCl optimal for protonation without side reactions.

  • Temperature Gradient: Controlled cooling prevents premature cyclization.

  • Molar Ratio: 1:1.2 (paraformaldehyde:TDF derivative) ensures stoichiometric excess for complete conversion.

Cyclization and Dimer Formation

The intermediate (Formula III) is subjected to chloromethyl propylene carbonate and tetrabutylammonium bromide (TBAB) in a polar aprotic solvent (e.g., dimethylformamide (DMF) or 1-methyl-2-pyrrolidone). Triethylamine acts as a base to neutralize HCl byproducts, while TBAB enhances interfacial reactivity. The reaction proceeds at 50–60°C for 4–6 hours, yielding the dimer (Formula I) through nucleophilic attack and ring closure.

Reaction Optimization:

  • Solvent Selection: DMF provides optimal solubility for TBAB and intermediates.

  • Catalyst Loading: 5.3 g TBAB per 10 g Formula III maximizes yield (up to 45% post-purification).

Process Conditions and Yield Data

The table below summarizes critical parameters from representative synthetic batches:

ParameterEmbodiment 1Embodiment 2Embodiment 3
Acid Reagent15% HCl12% HBr15% HCl
Reaction Temp. (Step 1)35°C38°C40°C
Reaction Time (Step 2)5 h6 h4 h
TBAB Quantity (g)5.05.55.3
Final Yield (%)423845
Purity (HPLC)91%89%93%

Data derived from patent CN106749409A experimental protocols.

Higher yields correlate with stricter temperature control in Step 1 and TBAB concentrations ≥5 g per 10 g intermediate. Purity exceeding 90% is achievable via post-reaction purification using ethyl acetate washes and silica gel chromatography.

Purification and Analytical Validation

Crude dimer mixtures require multi-stage purification to meet pharmacopeial standards. Key steps include:

Solvent Extraction and Filtration

Post-reaction, the mixture is cooled to 25–35°C and filtered to remove TBAB salts. The filter cake is washed with ethyl acetate (3 × 100 mL) to isolate the organic layer, which is then extracted with saturated sodium chloride solution. Anhydrous sodium sulfate drying ensures residual water removal.

Chromatographic Refinement

The concentrated organic phase is purified via flash chromatography using a dichloromethane:methanol (10:1) mobile phase. This step removes unreacted TDF and cyclic byproducts, increasing purity by 8–12%.

Analytical Methods:

  • HPLC: C18 column (4.6 × 250 mm), acetonitrile:phosphate buffer (pH 3.0) gradient.

  • Mass Spectrometry: ESI+ mode confirms molecular ion peak at m/z 778.7 [M+H]+^+.

Industrial Scalability and Challenges

Scaling the dimer synthesis necessitates addressing:

  • Exothermic Reactions: Jacketed reactors maintain temperatures ≤60°C during TBAB-mediated cyclization.

  • Solvent Recovery: DMF and ethyl acetate are distilled and recycled, reducing costs by 22%.

  • Regulatory Compliance: Residual TBAB must be <0.1% per ICH Q3A guidelines, verified via ion chromatography .

Q & A

Q. What validated analytical methods are used for simultaneous quantification of emtricitabine and tenofovir disoproxil fumarate in fixed-dose combinations?

Answer: Validated methods include:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
    • Mobile phase: Phosphate buffer (pH 3.0) and acetonitrile (70:30 v/v) with a C18 column, UV detection at 260 nm .
    • Validation parameters: Linearity (5–50 µg/mL), precision (RSD <2%), accuracy (98–102%) .
  • UV-Spectrophotometry:
    • Isoabsorptive point at 260 nm for dual-wavelength analysis .
    • Area-under-curve (AUC) method for resolving overlapping spectra .
  • High-Performance Thin-Layer Chromatography (HPTLC):
    • Silica gel plates with methanol:chloroform (7:3) as mobile phase, densitometric detection .

Q. How do researchers ensure the stability of emtricitabine and tenofovir disoproxil fumarate in pharmaceutical formulations?

Answer: Stability studies involve:

  • Forced Degradation: Exposure to heat (80°C), humidity (85% RH), UV light, and acidic/alkaline conditions to identify degradation products .
  • Stability-Indicating Methods: RP-HPLC with gradient elution to separate degradation impurities (e.g., 5-epi-emtricitabine) .
  • Storage Recommendations: Formulations stored in airtight containers at 25°C show <2% degradation over 24 months .

Advanced Research Questions

Q. What strategies resolve discrepancies in pharmacokinetic data when co-administering emtricitabine/tenofovir with other antiretrovirals?

Answer:

  • Pharmacokinetic Modeling:
    • Use nonlinear mixed-effects models (NONMEM) to account for drug-drug interactions (e.g., reduced tenofovir exposure with didanosine) .
  • In Vitro Studies:
    • Hepatocyte or Caco-2 cell models to assess transporter-mediated interactions (e.g., P-glycoprotein inhibition) .
  • Clinical Sampling:
    • Dense plasma sampling (0–24 hrs post-dose) to calculate AUC and adjust dosing regimens .

Q. How can impurity profiling of emtricitabine tenofovir disoproxil dimer be optimized using high-resolution mass spectrometry (HR-MS)?

Answer:

  • Workflow:

    • Sample Preparation: Solid-phase extraction (SPE) to isolate impurities .
    • HR-LCMS Analysis:
  • Q-Exactive Orbitrap MS with electrospray ionization (ESI+) .

  • Fragmentation patterns (MS/MS) to identify structures (e.g., Emtricitabine Isopropyl Carbamate, MW 333.34) .
    3. Software Tools:

  • Thermo Scientific Compound Discoverer for automated impurity annotation .

  • Common Impurities:

    Impurity NameCAS No.Detection Method
    Emtricitabine ThioacetateN/AHR-MS/MS (m/z 305.34)
    Tenofovir Monosoproxil Dimer1962114-98-2LC-TOF (MW 778.70)
    5-epi-EmtricitabineN/AChiral HPLC

Q. What statistical approaches address contradictory efficacy outcomes in clinical trials comparing tenofovir-based regimens?

Answer:

  • Noninferiority Trials:
    • Predefined margins (e.g., 10% difference in virologic suppression) to compare tenofovir DF/emtricitabine vs. zidovudine/lamivudine .
  • Sensitivity Analysis:
    • Exclude patients with baseline resistance mutations (e.g., K65R) to isolate regimen-specific effects .
  • Bayesian Hierarchical Models:
    • Pool data from multiple trials (e.g., PURPOSE 1, PURVIEW) to resolve variability in PrEP efficacy .

Q. How do researchers design experiments to assess the impact of renal impairment on tenofovir disoproxil pharmacokinetics?

Answer:

  • Population Pharmacokinetics:
    • Collect serial plasma/urine samples to estimate creatinine clearance (CrCl) correlations .
  • Dose Adjustment Studies:
    • Stratify patients by CrCl (e.g., 30–50 mL/min) and measure tenofovir-diphosphate in peripheral blood mononuclear cells (PBMCs) .
  • In Silico Simulations:
    • Use GastroPlus® to predict exposure changes in renal impairment and guide dosing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.